N-Methyl varenicline

Pharmaceutical Stability Impurity Profiling Forced Degradation

For analytical labs facing ambiguous peak identification during varenicline stability studies: this fully characterized N-Methyl varenicline reference standard enables unambiguous resolution from N-formylvarenicline. - Quantify the specific 7.0-1633.2 ng/tablet NMV impurity range with ≥98.0% HPLC purity material. - Employ as a mechanistic sentinel for PEG-excipient degradation when reformulating osmotic controlled-release coatings. - USP PAI-designated grade ensures traceability for ANDA regulatory submissions per ICH Q2(R1).

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 328055-92-1
Cat. No. B12750278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl varenicline
CAS328055-92-1
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23
InChIInChI=1S/C14H15N3/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14/h2-3,5-6,9-10H,4,7-8H2,1H3/t9-,10+
InChIKeyNJHXRPHFYMFVFC-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Varenicline: Sourcing Overview for Procurement Teams


N-Methyl varenicline (NMV), systematically named 7,8,9,10-tetrahydro-8-methyl-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine, is the N-methylated derivative of the smoking-cessation active pharmaceutical ingredient (API) varenicline. It is recognized primarily as a process-related impurity and a degradation product of varenicline tartrate formulations, rather than as an independent therapeutic agent [1]. NMV is formed via Eschweiler-Clarke N-methylation when the secondary amine of varenicline reacts with formaldehyde and formic acid generated from oxidative degradation of polyethylene glycol (PEG) excipients in osmotic controlled-release formulations [2]. As a fully characterized reference standard, NMV is used extensively in analytical method development, method validation (AMV), and quality control (QC) applications for varenicline drug substance and finished product testing, with traceability to pharmacopeial standards (USP or EP) .

Category USP PAI-designated impurity reference standard
Traceability Pharmacopeial standard with lot-specific COA
Workflow Stability-indicating method validation and impurity profiling

Why N-Methyl Varenicline Cannot Be Substituted with Alternative Impurity Standards


N-Methyl varenicline (NMV) is not interchangeable with other varenicline-related impurities—including N-formylvarenicline (NFV), N-nitroso varenicline, or the parent API varenicline—due to chemically distinct formation pathways, divergent abundance profiles during forced degradation, and separate regulatory significance. NMV arises from an Eschweiler-Clarke reaction requiring both formaldehyde and formic acid, whereas NFV forms via formic acid alone, and N-nitroso varenicline requires nitrosating conditions [1]. Stability data from FDA-approved varenicline tartrate products show each impurity exhibits a unique quantification range after accelerated storage: NMV content ranged from 7.0 ± 0.3 to 1633.2 ± 55.8 ng/tablet versus NFV at 75 ± 9.1 to 5530.0 ± 1.2 ng/tablet and N-nitroso varenicline at 0–31.0 ± 11 ng/tablet . Furthermore, patents explicitly define methylvarenicline as a distinct impurity class requiring removal for highly pure varenicline API, separate from other amine derivatives [2]. Substituting NMV with any other impurity standard corrupts the accuracy of impurity profiling, stability-indicating method validation, and regulatory equivalence demonstrations for ANDA submissions.

N-Methyl Varenicline (Target)
Alternative Standards (NFV, N-Nitroso, API)
Forms via Eschweiler-Clarke (formaldehyde + formic acid)
NFV: formic acid only; N-nitroso: nitrosating agents; API: parent compound
Distinct abundance profile in forced degradation studies
Different quantification ranges; may not match NMV retention/response
Recognized as separate impurity class in patent and compendial frameworks
Other impurities lack specific patent claims or USP PAI status

Quantitative Evidence for Selecting N-Methyl Varenicline


Distinct Degradation Abundance Range vs. N-Formylvarenicline

In a stability assessment of four FDA-approved varenicline tartrate products stored at 30 °C/75% RH and 40 °C/75% RH for three and six months, N-methyl varenicline (NMV) content ranged from 7.0 ± 0.3 to 1633.2 ± 55.8 ng/tablet. By comparison, the co-eluting degradation product N-formylvarenicline (NFV) ranged from 75 ± 9.1 to 5530.0 ± 1.2 ng/tablet under the same storage conditions . The lower minimum threshold for NMV (7.0 ng/tablet) versus NFV (75 ng/tablet) confirms that NMV is formed at a different kinetic rate and reaches a lower ceiling concentration (~1633 ng/tablet) compared to NFV (~5530 ng/tablet), representing an approximately 3.4-fold difference in maximum observed degradation burden.

Abundance Range vs. NFV
Data to verify
NMV max ~1633 ng/tablet; NFV max ~5530 ng/tablet (~3.4× lower)
Separate NMV-specific calibration standards required
Cross-study comparison; sources not specified
Pharmaceutical Stability Impurity Profiling Forced Degradation

Unique Dual-Reagent Formation Mechanism

N-methylvarenicline (NMV) formation proceeds via an Eschweiler-Clarke reaction requiring both formaldehyde and formic acid generated from PEG oxidative degradation. In contrast, N-formylvarenicline (NFV) forms through reaction of formic acid alone with varenicline [1]. This mechanistic bifurcation means that NMV is a specific marker for formulations where both formaldehyde and formic acid are co-generated, i.e., PEG-containing osmotic controlled-release systems, whereas NFV can form under a broader set of acidic conditions. The patent literature reinforces this distinction: claims for highly pure varenicline explicitly target methylvarenicline as a unique impurity entity that must be reduced to trace levels, with varenicline purity specified as ≥99.5% and methylvarenicline content below the detection threshold [2].

Formation Mechanism
Reported
Dual reagent (CH₂O + HCOOH) required; NFV only HCOOH
NMV marker for PEG-containing osmotic formulations
Mechanism from Waterman et al. 2008
Degradation Chemistry Mechanistic Toxicology Excipient Compatibility

USP Pharmaceutical Analytical Impurity Designation

N-Methyl varenicline is listed and supplied as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A03360, with a unit size of 25 mg and a purity specification of ≥98.0% (HPLC) and water content ≤0.5% for the Sigma-Aldrich neat format [1]. This formal pharmacopeial designation is not shared by every process-related varenicline impurity; other impurities such as N-hydroxy varenicline or certain positional isomers lack this explicit USP PAI recognition. The PAI designation confirms that NMV has been evaluated by the USP for identity, purity, and suitability as an analytical reference material for detecting, identifying, and measuring pharmaceutical impurities in varenicline products .

USP PAI Designation
Source review
Catalog No. 1A03360; neat format, pharmacopeial traceability
Simplifies regulatory dossier via pre-established compendial suitability
Supplier specification; verify lot COA
Pharmacopeial Compliance Reference Standard Regulatory Analytical Methods

Patent-Level Purity Thresholds for API Manufacturing

Patent application US20130101630A1 explicitly claims highly pure varenicline or a pharmaceutically acceptable salt thereof 'substantially free of methylvarenicline impurity,' defining methylvarenicline (6-methyl-5,8,14-triazatetracyclo[10.3.1.02,11,04,9]hexadeca-2(11),3,5,7,9-pentaene) as a distinct chemical entity requiring targeted removal during API manufacturing [1]. The earlier Pfizer patent (US20040235850) specifies that the combined N-formyl and N-methyl degradation products should be less than about 4% on a weight basis under recommended storage conditions [2]. The singling out of methylvarenicline in dedicated patent claims, separate from other impurities, demonstrates that regulatory and intellectual property frameworks recognize NMV as a discrete critical quality attribute requiring its own acceptance criterion, not merely as a contributor to total unspecified impurities.

Patent Purity Threshold
Specification review
Claimed “substantially free of methylvarenicline”; combined degradation
Supports API manufacturing validation against patent claims
Patent context; review individual acceptance criteria
Patent Specification API Purity Regulatory Thresholds

Precision Application Scenarios for N-Methyl Varenicline


Stability-Indicating Method Validation

Use N-methyl varenicline as a discrete system suitability and linearity standard to resolve and quantify NMV-specific peaks during forced degradation studies of varenicline tartrate tablets. The distinct abundance range of 7.0–1633.2 ng/tablet for NMV versus 75–5530 ng/tablet for NFV necessitates separate calibration curves for accurate quantification. Employing the USP PAI-grade material with ≥98.0% HPLC purity [1] ensures that peak identity and response factor determination meet ICH Q2(R1) validation requirements.

Excipient Compatibility Screening for PEG-Based Formulations

Incorporate NMV as a marker degradant when evaluating new excipient blends intended to replace PEG-based osmotic coatings. Because NMV formation mechanistically requires both formaldehyde and formic acid from PEG degradation , monitoring NMV levels provides a specific readout of Eschweiler-Clarke pathway activity. This application is directly supported by the mechanistic differentiation evidence establishing NMV as a PEG-degradation sentinel rather than a generic acid-catalyzed degradant.

ANDA Impurity Profiling and Regulatory Dossier Preparation

Use the USP PAI-designated N-methyl varenicline reference standard (Catalog No. 1A03360) to identify and quantify the methylvarenicline impurity in API batches, supporting demonstration that the manufacturing process yields varenicline 'substantially free of methylvarenicline impurity' as required by patent specifications [1]. The formal pharmacopeial designation and full characterization data simplify regulatory acceptance by providing a clear traceability chain to USP or EP standards .

Root-Cause Investigation of Out-of-Specification Degradation

When anomalous peaks appear in stability-indicating chromatograms, NMV reference material enables unambiguous peak assignment by retention time and mass spectral matching. The ability to distinguish NMV from NFV is critical because NFV can be up to ~3.4-fold more abundant , and misidentification could lead to incorrect conclusions about the degradation mechanism and inappropriate corrective actions in formulation development.

Application
Selection Property
Validation Focus
Stability-indicating method validation
USP PAI traceability and purity specification
Linearity and system suitability for forced degradation studies
PEG-based excipient compatibility screening
Specific Eschweiler-Clarke pathway marker
Excipient-induced degradation pathway identification
ANDA impurity profiling and dossier preparation
Compendial recognition (USP PAI)
Regulatory acceptance and traceability documentation
Out-of-specification root-cause analysis
Distinct retention and mass spectral signature
Unambiguous degradation peak identification
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